molecular formula C19H19NO5 B12479209 N-(diphenylacetyl)glutamic acid

N-(diphenylacetyl)glutamic acid

Cat. No.: B12479209
M. Wt: 341.4 g/mol
InChI Key: WNURILRAGNSXEZ-UHFFFAOYSA-N
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Description

N-(diphenylacetyl)glutamic acid is a chemical compound that consists of a glutamic acid backbone with a diphenylacetyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylacetyl)glutamic acid typically involves the acylation of glutamic acid with diphenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve glutamic acid in a suitable solvent, such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add diphenylacetyl chloride to the reaction mixture while stirring.
  • Allow the reaction to proceed at room temperature for several hours.
  • Purify the product by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(diphenylacetyl)glutamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The diphenylacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

  • Oxidation may yield oxides or hydroxylated derivatives.
  • Reduction may produce amines or alcohols.
  • Substitution can result in various substituted derivatives with different functional groups.

Scientific Research Applications

N-(diphenylacetyl)glutamic acid has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study enzyme-substrate interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(diphenylacetyl)glutamic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-acetylglutamic acid: A related compound with an acetyl group instead of a diphenylacetyl group.

    N-benzoylglutamic acid: Similar structure but with a benzoyl group.

    N-phenylacetylglutamic acid: Contains a phenylacetyl group.

Uniqueness

N-(diphenylacetyl)glutamic acid is unique due to the presence of the diphenylacetyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

IUPAC Name

2-[(2,2-diphenylacetyl)amino]pentanedioic acid

InChI

InChI=1S/C19H19NO5/c21-16(22)12-11-15(19(24)25)20-18(23)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,17H,11-12H2,(H,20,23)(H,21,22)(H,24,25)

InChI Key

WNURILRAGNSXEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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